4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride
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Overview
Description
4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride is an organic compound that has garnered significant attention in the scientific community. It is known for its unique chemical structure, which includes a fluorinated azetidine ring attached to a pyridine moiety. This compound is often used in various research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring followed by its fluorination and subsequent attachment to the pyridine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydroxide, ammonia
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine .
Scientific Research Applications
4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloroazetidin-3-yl)pyridinedihydrochloride
- 4-(3-Bromoazetidin-3-yl)pyridinedihydrochloride
- 4-(3-Iodoazetidin-3-yl)pyridinedihydrochloride
Uniqueness
4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride is unique due to the presence of the fluorine atom in the azetidine ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo counterparts. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C8H11Cl2FN2 |
---|---|
Molecular Weight |
225.09 g/mol |
IUPAC Name |
4-(3-fluoroazetidin-3-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-8(5-11-6-8)7-1-3-10-4-2-7;;/h1-4,11H,5-6H2;2*1H |
InChI Key |
BWBLHUFUFPAPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC=NC=C2)F.Cl.Cl |
Origin of Product |
United States |
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